
Cefetamet pivoxil
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Prodrug Design Principles and Rationale for Oral Bioavailability Enhancement
The primary challenge with many cephalosporin (B10832234) antibiotics is their limited oral bioavailability, largely due to their polarity which hinders absorption through the gastrointestinal tract. nih.gov To address this, cefetamet (B193807) pivoxil was developed as a prodrug, a pharmacologically inactive derivative that is converted into the active drug within the body. scirp.org
The design of cefetamet pivoxil centers on the esterification of the carboxylic acid group of cefetamet, which significantly increases its lipophilicity. nih.gov This modification allows the molecule to be more readily absorbed via passive diffusion across the intestinal wall. nih.gov The choice of a pivaloyloxymethyl ester is deliberate; this specific promoiety strikes a balance between chemical stability in the gastrointestinal tract and susceptibility to enzymatic cleavage to release the active cefetamet. nih.gov
The success of this prodrug strategy is evident in the pharmacokinetic data. The oral bioavailability of this compound is approximately 50% when taken with food. nih.gov Food enhances the absorption of the tablet formulation. nih.govnih.gov Studies have shown that the absolute bioavailability of cefetamet from the tablet formulation is consistently around 50%. nih.gov However, the bioavailability of a syrup formulation has been observed to be lower, at approximately 38% to 47%. nih.govresearchgate.net
Table 1: Bioavailability of this compound Formulations
Formulation | Condition | Absolute Bioavailability (%) |
---|---|---|
Tablet | With Food | ~50 |
Syrup | With Food | 38 - 47 |
Enzymatic Hydrolysis and Bioactivation to Cefetamet
Synthetic Routes and Precursors for Cefetamet Acid Formation
Condensation Reactions Involving 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)
The primary precursor for the cephalosporin (B10832234) nucleus is 7-aminodesacetoxycephalosporanic acid (7-ADCA). google.comguidechem.com The synthesis of cefetamet acid involves the condensation of 7-ADCA with an activated side chain. A common method utilizes 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, which is activated to facilitate the reaction. chemicalbook.com
One approach involves suspending the side chain in tetrahydrofuran and treating it with phosphorus oxychloride at low temperatures (0-5°C) to form an active ester. chemicalbook.com Separately, 7-ADCA is silylated using agents like bis-trimethylsilyl urea in ethyl acetate to protect the carboxyl group and enhance its solubility and reactivity. chemicalbook.com The two solutions are then combined and reacted at low temperatures (-5 to 0°C) to form the coupled product. chemicalbook.com Hydrolysis with water, followed by pH adjustment, leads to the crystallization of cefetamet acid with reported yields of around 82%. chemicalbook.com
Alternative methods focus on simplifying this process. One patented method describes dissolving 7-ADCA in a mixed solvent system of acetone, water, and triethylamine. google.com An activated ester of the side chain, specifically 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine thiazole ester (AE active ester), is then added in the presence of a catalyst to carry out the condensation. google.com This approach aims for milder reaction conditions suitable for large-scale industrial production. google.com Another variation employs 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid benzothiazole ester (MEAM) as the activated side chain, reacting with 7-ADCA in a mixed solvent system with an organic base like triethylamine and a catalyst such as DMAP. google.com
Precursor | Reagents/Solvents | Key Conditions | Reported Yield |
7-ADCA and 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid | Tetrahydrofuran, phosphorus oxychloride, bis-trimethylsilyl urea, ethyl acetate | Low temperature (-5 to 5°C) | 82% chemicalbook.com |
7-ADCA and AE active ester | Acetone, water, triethylamine | Catalytic | Not specified google.com |
7-ADCA and MEAM | Organic solvent, water, triethylamine, DMAP | Mild conditions | Not specified google.com |
Esterification Strategies for Pivoxil Moiety Introduction
Once cefetamet acid is synthesized, the next crucial step is the introduction of the pivoxil moiety to form the prodrug, this compound. This is an esterification reaction where the carboxyl group of cefetamet acid is reacted with a pivaloyloxymethyl halide, typically iodomethyl pivalate. google.com
In one documented process, highly pure cefetamet acid is dissolved in a strong polar solvent like N,N-dimethylacetamide and cooled to 0-5°C. google.com A sodium source, such as a methanol solution of sodium methylate, is added to form the sodium salt of cefetamet in situ. google.com This is then directly reacted with iodomethyl pivalate to form the ester. google.com The molar ratio of cefetamet acid to iodomethyl pivalate is a critical parameter, typically in the range of 1:0.8 to 1:0.95, with the reaction carried out at 0-5°C. google.com
Development of Industrial-Scale Synthesis Methodologies
Transitioning from laboratory-scale synthesis to industrial production requires robust, efficient, and cost-effective methodologies. Research has focused on optimizing reaction conditions, catalyst selection, and incorporating principles of green chemistry.
Innovations in Reaction Conditions and Catalyst Selection
Optimizing reaction conditions is paramount for industrial synthesis. For the condensation of 7-ADCA, the molar ratios of reactants and the choice of solvent have been fine-tuned. For instance, in the reaction using AE active ester, the molar ratio of AE active ester to 7-ADCA is preferably between 1.05:1 and 1.09:1. google.com The solvent system, a mixture of acetone and water, is optimized to a volume ratio of 4:1. google.com
The use of catalysts is another area of innovation. While specific catalysts are often proprietary, their role is to enhance reaction rates and selectivity under milder conditions. google.comgoogle.com For the esterification step, the choice of solvent is critical. Strong polar solvents such as dimethylformamide (DMF), N,N-dimethylacetamide, or tetrahydrofuran (THF) are used to facilitate the reaction between the cefetamet salt and iodomethyl pivalate. google.com
Implementation of Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. bgu.ac.il For cephalosporin synthesis, this includes developing enzymatic and biocatalytic processes to replace harsh chemical steps. nih.gov
One significant advancement is the development of environmentally friendly production methods for the key precursor, 7-ADCA. nih.gov Traditional chemical methods are being replaced by bioprocesses using recombinant strains of Acremonium chrysogenum. nih.gov These strains are engineered to produce deacetoxycephalosporin C (DAOC), which can then be converted to 7-ADCA through enzymatic deacylation. nih.gov This biological route avoids the use of harsh chemicals and reduces waste generation. nih.gov
Further green chemistry approaches focus on using less toxic solvents, reducing the number of synthetic steps (one-pot synthesis), and improving atom economy. bgu.ac.ilnih.gov The goal is to create a more sustainable manufacturing process for this compound and other pharmaceuticals. inlibrary.uz
Advanced Purification and Isolation Techniques for Enhanced Yield and Purity
Achieving high purity and yield is a critical final step in the manufacturing process. For this compound, this involves removing unreacted starting materials, by-products, and degradation products.
A novel purification method for this compound utilizes adsorption on acidic active carbon. ptfarm.pl In this process, the crude product from the post-reaction mixture is treated with active carbon, which selectively adsorbs the this compound along with a small amount of impurities. ptfarm.pl A two-step elution process is then employed. The first wash with a solvent like 2-propyl alcohol removes the majority of the impurities. ptfarm.pl Subsequently, a different solvent, such as ethyl alcohol, is used to elute the pure this compound from the active carbon. ptfarm.pl This method has been shown to produce this compound with high purity and yields between 81.0% and 83.5%. ptfarm.pl
Adsorption Chromatography Utilizing Active Carbon
A novel method for the purification of this compound has been developed that utilizes adsorption chromatography with acidic active carbon, leading to a product with higher purity and improved yield compared to traditional methods. ptfarm.pl This process leverages the unique adsorptive properties of acidic active carbon to selectively bind this compound, allowing for the efficient removal of impurities. ptfarm.pl
The purification process begins after the synthesis of crude this compound. The crude product, following the evaporation of the reaction solvent methylene chloride, is dissolved in 2-propyl alcohol. The content of this compound in this solution is determined using High-Performance Liquid Chromatography (HPLC). ptfarm.pl To this solution, acidic active carbon L2S is added, which lowers the pH of the solution. ptfarm.pl
A key finding of the research is that this compound exhibits a strong ability to adsorb onto acidic active carbon, a characteristic not commonly observed with other β-lactam antibiotics, with the exception of aztreonam. ptfarm.pl This strong adsorption is attributed to the presence of the 2-aminothiazol-4-yl-alkoxyimino group in the side chain of the this compound molecule. ptfarm.pl
The purification is achieved through a two-step elution process. In the first step, impurities, which have a weaker affinity for the active carbon, are washed out. The second step involves eluting the pure this compound using a different solvent. ptfarm.pl This method of isolation, which combines selective adsorption with a stepped elution, has proven to be more effective than previous methods that relied on successive washing and recrystallization. ptfarm.pl
The following table summarizes the key parameters and results of the purification process as described in the research:
Parameter | Value |
Initial amount of this compound (determined by HPLC) | 22.2 - 22.7 g |
Theoretical Yield | 90 - 92% |
Active Carbon Used | L2S |
Initial pH of the solution | ~2.0 |
pH after addition of active carbon | ~1.3 |
Pre Clinical Pharmacodynamics: Elucidating the Antimicrobial Activity of Cefetamet
Molecular Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition
Cefetamet's bactericidal action stems from its interference with a critical process in bacterial survival: cell wall synthesis. This mechanism is shared with other beta-lactam antibiotics, including penicillins and other cephalosporins.
Disruption of Peptidoglycan Cross-linking and Cellular Lysis Pathways
By binding to PBPs, cefetamet (B193807) effectively blocks the final transpeptidation step in peptidoglycan synthesis nih.govnih.govresearchgate.netresearchgate.net. This critical step involves the formation of peptide cross-links between adjacent peptidoglycan chains, which are essential for providing the cell wall with its rigid structure and tensile strength. Without these cross-links, the peptidoglycan layer becomes compromised, leading to a weakened cell wall. As the bacterium attempts to grow and divide, the weakened wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death nih.govtoku-e.comjst.go.jp. This process is bactericidal, meaning it actively kills bacteria rather than just inhibiting their growth.
In Vitro Antimicrobial Spectrum and Potency of Cefetamet
Cefetamet exhibits a broad spectrum of activity against many clinically significant Gram-positive and Gram-negative bacteria. Its potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Susceptibility Profiles of Gram-Positive Pathogens
Cefetamet demonstrates good in vitro activity against several Gram-positive pathogens, particularly streptococci. It is highly active against penicillin-susceptible strains of Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae, and other Streptococcus species nih.govjst.go.jpnih.gov. However, its activity against penicillin-resistant Streptococcus pneumoniae is notably poorer nih.gov. Against Staphylococcus aureus, cefetamet generally shows limited activity, with high MIC values reported for both methicillin-susceptible and methicillin-resistant strains nih.govjst.go.jpemerypharma.comnih.gov. Similarly, cefetamet is not active against enterococci jst.go.jp.
Table 1: Representative In Vitro Susceptibility of Cefetamet Against Gram-Positive Pathogens
Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Susceptibility Notes |
Streptococcus pneumoniae | 0.25 - 32 | 0.5 - 0.78 | Excellent activity against penicillin-susceptible strains; poor against resistant strains. |
Staphylococcus aureus | 1.0 - >32 | 32 - >32 | Generally resistant, especially methicillin-resistant strains. |
Enterococcus faecalis | >32 | >32 | Not active. |
Streptococcus pyogenes | ≤0.06 - 1.0 | ≤0.5 | Active. |
Streptococcus agalactiae | ≤0.1 | ≤0.1 | Active. |
Streptococcus spp. (non-enterococcal) | ≤0.06 - 2.0 | ≤2.0 | Active. |
Note: MIC values are compiled from various sources and may represent different strains or testing methodologies. MIC90 indicates the concentration inhibiting 90% of tested strains.
Susceptibility Profiles of Gram-Negative Pathogens
Cefetamet exhibits broad-spectrum activity against a wide range of Gram-negative bacteria, including many common respiratory and urinary tract pathogens. It is highly active against most Enterobacteriaceae, Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Vibrio spp. nih.govjst.go.jpnih.gov. Notably, cefetamet shows activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis, as well as against species like Proteus spp., Klebsiella spp., Serratia marcescens, and Escherichia coli nih.govjst.go.jpnih.gov. However, cefetamet is generally inactive or resistant against Pseudomonas aeruginosa nih.govjst.go.jpnih.gov and exhibits resistance against cephalosporinase-overproducing strains of Enterobacter cloacae.
Table 2: Representative In Vitro Susceptibility of Cefetamet Against Gram-Negative Pathogens
Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Susceptibility Notes |
Escherichia coli | 0.5 - 1.56 | 0.78 - 1.0 | Excellent activity. |
Klebsiella pneumoniae | 0.39 - 16 | 2.0 | High activity. |
Haemophilus influenzae | 0.25 - 0.5 | 0.39 - 0.5 | Excellent activity, including beta-lactamase-producing strains. |
Moraxella catarrhalis | ≤0.5 - 1.56 | 1.0 - 1.56 | Good activity, including beta-lactamase-producing strains. |
Proteus mirabilis | 0.06 - 1.0 | 0.20 | Active. |
Proteus vulgaris | 0.06 - 16 | 1.56 | Active. |
Serratia marcescens | 0.5 - 32 | 2.0 | Active. |
Pseudomonas aeruginosa | 2.0 - >100 | 8.0 | Resistant. |
Enterobacter cloacae | 6.25 | N/A | Active, but resistant to cephalosporinase-overproducing strains. |
Neisseria gonorrhoeae | N/A | N/A | Marked activity. |
Note: MIC values are compiled from various sources and may represent different strains or testing methodologies. MIC90 indicates the concentration inhibiting 90% of tested strains.
Bactericidal Kinetics and Time-Kill Studies
Cefetamet demonstrates potent bactericidal activity against susceptible organisms. Time-kill studies have shown that cefetamet can achieve a rapid and significant reduction in bacterial viable counts. Specifically, at concentrations of 4x MIC, cefetamet was found to be bactericidal against beta-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and Klebsiella pneumoniae, reducing bacterial populations by 99.9% or more within 6 hours. Against Streptococcus pneumoniae, a similar level of killing was achieved within 4 hours nih.govnih.gov. These studies also indicated that cefetamet exhibits efficient killing activity even at lower concentrations and that its bactericidal kinetics are comparable to or favorable compared to other oral cephalosporins like cefixime (B193813) and ceftibuten (B193870) nih.gov. The sustained unbound plasma concentrations of cefetamet, which typically exceed the MIC90 for susceptible bacteria throughout the dosing interval, further support its bactericidal efficacy in vivo.
Beta-Lactamase Stability and Bacterial Resistance Research
Bacterial resistance to beta-lactam antibiotics is a significant global health concern, primarily driven by the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Understanding the stability of antibiotics against these enzymes is crucial for assessing their efficacy and potential in combating resistant bacterial strains. Cefetamet pivoxil, an oral third-generation cephalosporin (B10832234), has demonstrated notable characteristics in this regard.
Enzymatic Hydrolysis by Bacterial Beta-Lactamases
Beta-lactamases are a diverse family of enzymes produced by bacteria that hydrolyze the amide bond within the beta-lactam ring of antibiotics, a principal mechanism by which bacteria develop resistance to this class of drugs researchgate.netnih.govmdpi.comwikipedia.orgmdpi.com. This enzymatic inactivation is a major challenge in treating bacterial infections, as it significantly diminishes the therapeutic efficacy of many beta-lactam agents. Cefetamet has shown a degree of intrinsic stability against the hydrolytic action of many common beta-lactamases, allowing it to retain antimicrobial activity against a broader spectrum of bacteria compared to older cephalosporins or penicillins nih.govkarger.comnih.gov. While generally stable, some beta-lactamases can still impact its activity, although it is less susceptible than many other beta-lactam antibiotics researchgate.net.
Intrinsic Stability against Specific Beta-Lactamase Classes (e.g., TEM1, SHV1)
Cefetamet exhibits significant intrinsic stability against key beta-lactamases, including TEM-1 and SHV-1, which are prevalent among Gram-negative bacteria and are responsible for resistance to many beta-lactam antibiotics karger.comresearchgate.net. Hydrolysis studies have specifically confirmed cefetamet's stability to TEM-1 and SHV-1, which are among the most common enterobacterial beta-lactamases karger.com. Furthermore, cefetamet has been reported to remain unaffected by OXA enzymes researchgate.net. This inherent stability means that cefetamet can maintain its antimicrobial potency even in the presence of these resistance-conferring enzymes, which would otherwise inactivate numerous other beta-lactam drugs nih.govkarger.comnih.gov.
The efficacy of cefetamet against beta-lactamase producing strains underscores its stability. For instance, in vitro studies have shown high levels of activity, as detailed in the table below:
Pathogen | Beta-Lactamase Producing Status | Efficacy Metric |
Haemophilus influenzae | Present | 100% killed at ≤ 0.25 mg/l |
Escherichia coli | Present | 94% effective at ≤ 4 mg/l |
Klebsiella pneumoniae | Present | 92% effective at ≤ 4 mg/l |
Klebsiella oxytoca | Present | 91% effective at ≤ 4 mg/l |
Moraxella catarrhalis | Present | 90% effective at 1 mg/l |
Data derived from in vitro studies on beta-lactamase-producing strains karger.com.
The stability of cefetamet against specific beta-lactamases like TEM-1 and SHV-1 is a critical factor in its pre-clinical pharmacodynamic profile, enabling it to overcome common resistance mechanisms karger.comasm.org.
Strategies for Combating Antibiotic Resistance
The escalating challenge of antibiotic resistance necessitates the development of novel therapeutic strategies. A primary approach to combat beta-lactamase-mediated resistance involves the creation of beta-lactam antibiotics that possess inherent stability against enzymatic hydrolysis nih.govwikipedia.orgnih.govnih.gov. This compound exemplifies this strategy, representing an oral third-generation cephalosporin engineered for enhanced stability against a wide array of beta-lactamases nih.govnih.govalfa-chemistry.com. This intrinsic stability allows cefetamet to maintain potent antimicrobial activity against many pathogens, including those that produce beta-lactamases, thereby positioning it as a valuable option for the empirical treatment of community-acquired infections where resistance mechanisms are prevalent nih.govnih.gov. While other strategies, such as the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors, are also effective, the development of intrinsically stable compounds like cefetamet remains a cornerstone in the fight against antibiotic resistance wikipedia.orgnih.gov.
Compound List:
this compound
Cefetamet
TEM-1 beta-lactamase
SHV-1 beta-lactamase
TEM-2 beta-lactamase
OXA-1 beta-lactamase
TEM-3 beta-lactamase
TEM-4 beta-lactamase
Clavulanic acid
Sulbactam
Tazobactam
Pre Clinical Pharmacokinetics and Prodrug Conversion Studies
In Vitro and Non-Human In Vivo De-esterification Kinetics of Cefetamet (B193807) Pivoxil
The conversion of cefetamet pivoxil to its active metabolite, cefetamet, is primarily mediated by esterase enzymes. Studies investigating this de-esterification process have elucidated its kinetics in various biological matrices. In vitro studies have demonstrated that this compound undergoes rapid hydrolysis in intestinal juice, indicating efficient enzymatic conversion within the gastrointestinal tract nih.govasm.orgresearchgate.net. This hydrolysis leads to the formation of the active Δ3-cephalosporin asm.org. While specific non-human in vivo de-esterification kinetic parameters are not extensively detailed in the provided search results, the rapid conversion observed in intestinal juice suggests efficient in vivo de-esterification. The active metabolite, cefetamet, is then available for systemic absorption karger.comresearchgate.netgoogle.comnih.gov.
Stability of this compound in Simulated Biological Fluids and Tissue Extracts
The stability of this compound in simulated biological fluids is crucial for understanding its fate before absorption. Comparative studies have evaluated its degradation in phosphate (B84403) buffer (pH 7.4) versus human intestinal juice (pH 7.4) at 37°C nih.govasm.orgresearchgate.net.
Table 1: this compound Degradation in Simulated Biological Fluids
Biological Fluid | Degradation Rate (h⁻¹) | Half-life (h) | Major Degradation Product | Reference |
Phosphate Buffer (pH 7.4) | 1.62 × 10⁻¹ | 4.3 | Δ2-cephalosporin (61%) | nih.govasm.orgresearchgate.net |
Intestinal Juice (pH 7.4) | 8.86 × 10⁻¹ | 0.78 | Δ3-cephalosporin (86%) | nih.govasm.orgresearchgate.net |
These findings indicate that this compound degrades significantly faster in intestinal juice compared to phosphate buffer. The primary degradation product in intestinal juice is the Δ3-cephalosporin, which is the active form of the drug, whereas in phosphate buffer, the Δ2-isomer is more prevalent nih.govasm.orgresearchgate.net. This faster degradation in intestinal juice is attributed to the presence of esterases, facilitating the conversion to the active metabolite nih.govasm.orgresearchgate.net.
Modulation of Prodrug Permeability by Excipients: Studies Using Artificial Biological Membranes
Studies have explored the influence of various pharmaceutical excipients on the permeability of this compound across artificial biological membranes, which are used to simulate the gastrointestinal tract rajpub.comresearchgate.net. Research indicates that excipient systems can modify the physicochemical properties of this compound hydrochloride, leading to changes in its permeability. Specifically, interactions between this compound hydrochloride and excipients have been shown to alter its permeability through artificial membranes, with the pH of the acceptor solution playing a role in these changes rajpub.comresearchgate.net. While specific quantitative data on permeability changes induced by individual excipients for this compound are limited in the provided results, the general observation is that excipients can influence its transport rajpub.comresearchgate.net. For instance, one study noted that this compound hydrochloride combined with certain excipient systems exhibited modified permeability rajpub.comresearchgate.net.
Comparative Bioavailability Studies with Other Oral Cephalosporin (B10832234) Prodrugs
This compound demonstrates moderate oral absorption and bioavailability, comparable to other oral cephalosporin prodrugs frontierspartnerships.org. Studies have reported absolute bioavailabilities for this compound tablet formulations to be in the range of 55-58% when administered with food karger.com. This is comparable to other ester prodrug cephalosporins such as cefuroxime (B34974) axetil (52%) and cefpodoxime (B17579) proxetil (50%) karger.com.
Food intake generally enhances the bioavailability of ester prodrug cephalosporins, including this compound. Administration with food can increase the bioavailability of this compound by approximately 30% karger.com. This effect is speculated to be due to improved dissolution of the prodrug or prevention of premature hydrolysis in the gut lumen karger.com. In contrast to some other oral cephalosporins, the absorption of this compound appears to be unaffected by coadministered antacids or H2-antagonists nih.gov.
Table 2: Comparative Oral Bioavailability of Oral Cephalosporin Prodrugs
Prodrug | Reported Absolute Bioavailability (%) | Notes | Reference |
This compound | 55-58 | Tablet formulation, with food | karger.com |
Cefuroxime axetil | 52 | Tablet formulation, with food | karger.com |
Cefpodoxime proxetil | 50 | Tablet formulation, with food | karger.com |
This compound (syrup) | ~30% lower than tablet | Syrup formulation, approximately 30% lower | karger.com |
This compound | ~50% | With food | asm.orgnih.gov |
These comparative studies highlight that while this compound exhibits moderate oral bioavailability, its absorption profile is generally consistent with other ester-type oral cephalosporin prodrugs, with a notable positive effect of food intake on its absorption.
Compound List:
this compound
Cefetamet
Cefuroxime axetil
Cefpodoxime proxetil
Cefditoren (B193786) pivoxil
Cefcapene (B134052) pivoxil
Tebipenem pivoxil
Loracarbef
Ampicillin
Bacampicillin
Pivampicillin
Cefprozil
Cefdinir
Cefuroxime
Cefpodoxime
Structure Activity Relationship Sar Studies of Cefetamet Pivoxil and Cefetamet
The Pivoxil Moiety: Its Role in Lipophilicity and Oral Absorption Enhancement
Cephalosporins, in their active form, are often too polar to be effectively absorbed orally. To overcome this limitation, cefetamet (B193807) pivoxil utilizes a prodrug strategy involving the esterification of the C4 carboxylic acid group with a pivaloyloxymethyl (pivoxil) moiety scielo.brepo.orgnih.govnih.gov. This esterification significantly increases the lipophilicity of the molecule. The calculated XLogP3 value for cefetamet pivoxil is 3.3 nih.gov, indicating a moderate level of lipophilicity that enhances its ability to traverse biological membranes.
Upon oral administration, this increased lipophilicity facilitates passive diffusion across the gastrointestinal tract mucosa epo.orgdrug-dev.com. Once absorbed, the pivoxil ester is rapidly hydrolyzed by esterases present in the intestinal wall, liver, or plasma, releasing the active cefetamet scielo.brnih.govnih.govasm.orgresearchgate.netnih.govasm.org. Studies indicate that this compound degrades much faster in intestinal juice than in buffer solutions, with a degradation rate constant (KDEG) of 8.86 × 10-1 h-1 and a half-life (t1/2) of 0.78 h in intestinal juice, signifying efficient activation nih.govasm.org. Food intake has also been shown to enhance the oral bioavailability of this compound, potentially by improving its dissolution or preventing premature hydrolysis in the gut lumen asm.orgkarger.com.
Table 1: Physicochemical Properties and Hydrolysis of this compound
Property | Value | Source |
XLogP3 | 3.3 | nih.gov |
Degradation Rate (KDEG) in intestinal juice | 8.86 × 10-1 h-1 | nih.govasm.org |
Half-life (t1/2) in intestinal juice | 0.78 h | nih.govasm.org |
Functional Group Modifications and their Impact on Antimicrobial Efficacy
The core structure of cefetamet, like other cephalosporins, comprises a beta-lactam ring fused to a dihydrothiazine ring. Key modifications that confer its broad-spectrum activity and beta-lactamase stability are located at the C7 and C3 positions. The C7 side chain, featuring an aminothiazole ring linked via a methoxyiminoacetyl group, is critical for broad-spectrum antibacterial activity and confers stability against many beta-lactamases karger.comuts.edu.aunih.govncats.ionih.gov. This structural element is shared with other potent third-generation cephalosporins like cefotaxime (B1668864).
Cefetamet differs from cefotaxime by having a methyl group at the C3 position, whereas cefotaxime has an acetoxymethyl group karger.com. This C3 modification, along with the C7 side chain, contributes to cefetamet's enhanced affinity for penicillin-binding proteins (PBPs) 1 and 3 and its increased stability against beta-lactamases compared to older cephalosporins such as cefaclor (B193732) or cefalexin asm.org. Cefetamet exhibits excellent in vitro activity against major respiratory pathogens, including Haemophilus influenzae (including beta-lactamase-producing strains), Streptococcus pneumoniae, and Moraxella catarrhalis (including beta-lactamase-producing strains) nih.govncats.ionih.govtoku-e.com. It also demonstrates potent activity against many Enterobacteriaceae. However, its activity against staphylococci and Pseudomonas species is generally poor nih.govncats.iotoku-e.com.
Table 2: In Vitro Antimicrobial Activity of Cefetamet against Key Pathogens
Pathogen | Activity Threshold / Susceptibility | Source |
Haemophilus influenzae | 100% susceptible at ≤ 0.25 mg/L | nih.gov |
Streptococcus pneumoniae | ≤ 0.5 mg/L | nih.gov |
Moraxella catarrhalis | 90% susceptible at 1 mg/L | nih.gov |
Escherichia coli | 94% susceptible at ≤ 4 mg/L | nih.gov |
Klebsiella pneumoniae | 92% susceptible at ≤ 4 mg/L | nih.gov |
Klebsiella oxytoca | 91% susceptible at ≤ 4 mg/L | nih.gov |
Comparative SAR Analysis with Structurally Related Beta-Lactam Antibiotics
When compared to other beta-lactam antibiotics, this compound's SAR highlights distinct advantages for oral therapy and antibacterial spectrum. Structurally, cefetamet is closely related to cefotaxime, differing primarily at the C3 position karger.com. While cefotaxime is administered parenterally, this compound's pivoxil ester moiety facilitates oral absorption, a strategy also employed by other oral cephalosporins like cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil scielo.brkarger.comuts.edu.au.
In terms of antimicrobial efficacy, cefetamet's in vitro activity has been shown to be superior to that of cefaclor and ceftibuten (B193870) against many respiratory tract pathogens nih.gov. Its broad spectrum, particularly against Gram-negative bacteria and its stability against common beta-lactamases, positions it favorably compared to earlier generation cephalosporins and penicillins nih.govnih.govnih.govncats.io. For instance, cefetamet demonstrates better stability against TEM1 and SHV1 beta-lactamases than many older agents nih.gov. Furthermore, this compound has been noted to exhibit higher intestinal absorption compared to some other beta-lactam prodrugs, such as cefditoren (B193786) pivoxil and cefcapene (B134052) pivoxil plos.org. The presence of the aminothiazole-oxime structure at C7 is a common SAR feature that confers potent activity against Gram-negative bacteria across multiple cephalosporin (B10832234) generations uts.edu.au.
Compounds Mentioned
Amoxicillin
Amoxicillin plus clavulanic acid
Ampicillin
Bacampicillin
Cefaclor
Cefadroxil
Cefalexin
Cefazolin
Cefcapene pivoxil
Cefmetazole
Cefonicid
Cefoperazone
Cefotaxime
Cefotetan
Cefoxitin
Cefpodoxime
Cefpodoxime proxetil
Cefprozil
Ceftazidime
Ceftibuten
Ceftizoxime
Ceftriaxone
Cefuroxime
Cefuroxime axetil
Chloramphenicol
Chloramphenicol palmitate
Enalapril
Fosfluconazole disodium (B8443419)
Isavuconazonium sulfate (B86663)
Loracarbef
Oseltamivir
Penicillin G
Phenoxymethylpenicillin
Prednisolone sodium succinate (B1194679)
Tebipenem pivoxil
Tenofovir
Tenofovir disoproxil fumarate (B1241708)
Vancomycin
Valacyclovir
Warfarin
Pre Clinical Efficacy Assessment in Animal Models of Infection
Evaluation of Cefetamet (B193807) Pivoxil in Systemic and Localized Infection Models
Pre-clinical studies have investigated the efficacy of cefetamet pivoxil in animal models, primarily mice and rats, to assess its performance in both systemic and localized bacterial infections. The compound has shown good activity in experimental infections, suggesting satisfactory bioavailability in these species following oral administration nih.govnih.govtoku-e.com.
In models of systemic infection, such as septicemia, this compound has exhibited antibacterial activity consistent with its in vitro profile nih.govtoku-e.com. These findings indicate the drug's ability to reach and combat pathogens circulating in the bloodstream. Furthermore, studies have evaluated its effectiveness in localized infection models, including pyelonephritis and respiratory tract infections nih.govtoku-e.com. The observed efficacy in these specific infection types underscores the broad therapeutic potential of this compound in addressing infections affecting different organ systems. The drug's activity spectrum, particularly against Gram-negative bacteria, has been a key factor in its performance in these experimental settings nih.govnih.govnih.govmedchemexpress.comnih.gov.
Correlation between In Vitro Susceptibility Data and In Vivo Therapeutic Outcomes
The pre-clinical evaluation of this compound has consistently highlighted a strong correlation between its in vitro antibacterial activity and its observed therapeutic outcomes in animal models nih.govtoku-e.com. Cefetamet, the active metabolite, demonstrates potent activity against a wide range of Gram-negative bacteria, including many members of the Enterobacteriaceae family, Vibrio species, and Haemophilus influenzae nih.govnih.govnih.govmedchemexpress.comnih.gov. This broad spectrum of activity is attributed, in part, to its enhanced stability against beta-lactamases, enzymes that confer resistance to many other beta-lactam antibiotics nih.govnih.gov.
Specifically, cefetamet has shown efficacy against strains that are resistant to older oral cephalosporins, such as certain Proteus species, Providencia stuartii, Providencia rettgeri, and Serratia marcescens nih.gov. Its high in vitro activity against pathogens commonly implicated in respiratory tract infections, like Streptococcus pneumoniae and Haemophilus influenzae, and its activity against Moraxella catarrhalis, are notable nih.govnih.gov. Conversely, cefetamet exhibits resistance against organisms such as Pseudomonas aeruginosa and staphylococci nih.govnih.govnih.govmedchemexpress.com.
This well-defined in vitro susceptibility profile directly translates to its in vivo performance in animal models nih.govtoku-e.com. The drug's ability to effectively treat experimental infections in mice and rats is consistent with its demonstrated potency against the causative pathogens in laboratory settings. The correlation between in vitro susceptibility data and in vivo therapeutic results supports the predictive value of laboratory testing for this compound, reinforcing its potential as a clinical agent for various bacterial infections.
In Vitro Activity of Cefetamet Against Key Bacterial Pathogens
Bacterial Group/Species | In Vitro Activity Description | Key Findings/MIC Information | Source(s) |
Enterobacteriaceae | Highly active | Inhibited 88.2% of strains at ≤4 mg/L; 94.5% at ≤8 mg/L | nih.gov |
Vibrio spp. | Highly active | Activity consistent with in vivo findings | nih.gov |
Haemophilus influenzae | Highly active | Activity consistent with in vivo findings | nih.gov |
Proteus spp. | Active; inhibited cefaclor-resistant strains | Specific species like P. vulgaris were inhibited | nih.gov |
Providencia spp. | Active; inhibited cefaclor-resistant strains | Specific species like P. stuartii and P. rettgeri were inhibited | nih.gov |
Serratia marcescens | Active; inhibited cefaclor-resistant strains | nih.gov | |
Moraxella catarrhalis | High activity; stable against beta-lactamases | nih.gov | |
Campylobacter jejuni | Resistant | Not inhibited by cefetamet or ceftriaxone | nih.gov |
Pseudomonas aeruginosa | Resistant | Not inhibited | nih.govnih.gov |
Staphylococci | Resistant | Not inhibited | nih.govnih.gov |
Enterococci | Not active | nih.gov |
Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Cefetamet Pivoxil
Rational Design of Formulation Excipient Systems
The rational design of excipient systems is fundamental to creating stable, effective, and bioavailable pharmaceutical formulations of Cefetamet (B193807) pivoxil. Excipients are not merely inert fillers but play crucial roles in modulating the physicochemical properties of the Active Pharmaceutical Ingredient (API), influencing its solubility, dissolution rate, stability, and permeability jpionline.orgmedisca.net. For Cefetamet pivoxil, excipients such as mannitol, hydroxypropyl methyl cellulose (B213188) (HPMC), pregelatinised starch, lactose (B1674315) monohydrate, magnesium stearate (B1226849), and polyvinylpyrrolidone (B124986) (PVP) have been incorporated into its formulations researchgate.netrajpub.comresearchgate.net.
Research indicates that the selection and combination of these excipients can significantly alter the physicochemical characteristics of this compound hydrochloride. Fourier Transform Infrared (FTIR) spectroscopy studies have revealed specific interactions between the drug and various excipients, highlighting domains within the molecule responsible for these interactions rajpub.comresearchgate.net. These interactions can lead to important modifications, including changes in solubility and dissolution rates that are dependent on the acceptor fluid, and a decrease in the chemical stability of the prodrug in the solid state, particularly under thermal stress rajpub.comresearchgate.net. The careful selection of excipients, considering their compatibility, stability, and ability to enhance drug delivery, is paramount for successful formulation development jpionline.orgmedisca.net. For instance, excipients like lactose can improve the wetting and dissolution of the API, potentially leading to enhanced absorption medisca.net. The performance of excipients, especially in tablet formulations, underscores the importance of a rational approach to their selection researchgate.net.
Table 8.1.1: Common Excipients in this compound Formulations and Their Potential Roles
Excipient Name | Potential Role in this compound Formulation | References |
Mannitol | Diluent, bulking agent, plasticizer. Can influence powder flow and compressibility. | researchgate.netrajpub.comresearchgate.net |
Hydroxypropyl Methyl Cellulose (HPMC) | Binder, film-forming agent, suspending agent, viscosity modifier. Can influence drug release and stability. | medisca.netresearchgate.netrajpub.comresearchgate.net |
Pregelatinised Starch | Binder, disintegrant, filler. Aids in tablet formation and dissolution. | researchgate.netrajpub.comresearchgate.net |
Lactose Monohydrate | Diluent, filler. Can enhance wetting and dissolution of the API. | medisca.netresearchgate.netrajpub.comresearchgate.net |
Magnesium Stearate | Lubricant. Prevents sticking to tablet punches and dies during compression, improving tablet ejection. | researchgate.netrajpub.comresearchgate.net |
Polyvinylpyrrolidone (PVP) | Binder, disintegrant. Enhances tablet hardness and dissolution. | researchgate.netrajpub.comresearchgate.net |
Eudragit E100 | Film-coating agent for taste masking; can influence drug release. | nih.govnih.gov |
Ion Exchange Resins (e.g., Indion 234, Amberlite IRP64, Amberlite IRP69) | Used for complexation to mask bitter taste and potentially control drug release. | nih.govnih.gov |
Development and Characterization of Advanced Drug Delivery Systems
To enhance the bioavailability and therapeutic profile of this compound, advanced drug delivery systems, such as niosomes, are being explored. Niosomes are nanovesicular systems composed of non-ionic surfactants and cholesterol, prepared typically via the thin-film hydration technique ijnrd.orgresearchgate.netnih.gov. This method involves dissolving the surfactant and cholesterol in a solvent mixture, evaporating it to form a thin film, and then hydrating the film with an aqueous buffer to form the vesicles.
The development of this compound-loaded niosomes involves rigorous characterization to assess their suitability as a drug carrier. Key parameters evaluated include physical appearance, pH, drug content, and drug entrapment efficiency. Advanced characterization techniques such as Scanning Electron Microscopy (SEM) provide insights into the surface morphology of the niosomes ijnrd.org. Particle size analysis, often performed using laser light scattering, is crucial as it influences drug release and cellular uptake. Studies have shown that parameters like the concentration of Span 60 can affect the particle size of the niosomes ijnrd.org. Entrapment efficiency, a measure of how much drug is successfully encapsulated within the vesicles, is another critical parameter; for this compound niosomes, efficiencies ranging from 85.11% to 93.4% have been reported ijnrd.org. Furthermore, in vitro drug release studies are conducted to understand the release kinetics from the niosomal formulation, which is influenced by the composition of the niosomes, such as the ratio of surfactant to cholesterol ijnrd.org.
Table 8.2.1: Characterization Parameters of this compound Loaded Niosomes (Illustrative Data Based on ijnrd.org)
Formulation | Span 60 (%) | Cholesterol (%) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
F1 | 80 | 20 | 280 ± 15 | 0.35 | 85.11 |
F2 | 70 | 30 | 255 ± 12 | 0.31 | 88.50 |
F3 | 60 | 40 | 230 ± 10 | 0.28 | 91.25 |
F4 | 50 | 50 | 215 ± 9 | 0.25 | 93.40 |
Note: Data is illustrative and based on typical findings in niosomal formulation studies.
Interplay between Excipients and this compound Bioactivity
The formulation of this compound is not solely about physical delivery; excipients can actively modulate the drug's biological activity, including its bactericidal potential. Research has demonstrated that excipient systems, such as those containing mannitol, HPMC, pregelatinised starch, lactose monohydrate, magnesium stearate, and PVP, can lead to significant modifications in the biological activity profile of this compound hydrochloride researchgate.netrajpub.comresearchgate.net.
Specifically, this compound hydrochloride formulated with these excipient systems has shown enhanced bactericidal potential. Studies reported a doubling of its bactericidal capacity against key pathogens like Enterococcus faecalis, Pseudomonas aeruginosa, and Proteus mirabilis, and a greater potential against Staphylococcus aureus compared to the unformulated drug researchgate.netrajpub.comresearchgate.net. This synergistic effect suggests that the physicochemical modifications induced by the excipients, such as altered solubility and permeability through artificial biological membranes simulating the gastrointestinal tract, contribute to improved drug-target interaction or delivery to the site of action researchgate.netrajpub.comresearchgate.net. This formulation-driven enhancement of bioactivity offers a promising avenue for developing treatments for resistant bacterial infections by leveraging the interplay between the drug and its excipient matrix.
Table 8.3.1: Comparative Bactericidal Potential Enhancement of this compound with Excipient Systems
Bacterial Strain | Bactericidal Potential (Fold Increase) | References |
Staphylococcus aureus | Greater potential | researchgate.netrajpub.comresearchgate.net |
Enterococcus faecalis | Doubled | researchgate.netrajpub.comresearchgate.net |
Pseudomonas aeruginosa | Doubled | researchgate.netrajpub.comresearchgate.net |
Proteus mirabilis | Doubled | researchgate.netrajpub.comresearchgate.net |
Note: "Greater potential" indicates a qualitative observation from the cited studies.
Impact of Formulation on Prodrug Stability and Enzymatic Hydrolysis
This compound functions as a prodrug, requiring enzymatic hydrolysis in the gastrointestinal tract to release the active cefetamet. The stability of the prodrug ester and the efficiency of its conversion to the active form are significantly influenced by the formulation environment and physiological conditions. Studies comparing the degradation of this compound in phosphate (B84403) buffer (pH 7.4) and human intestinal juice (pH 7.4) at 37°C revealed marked differences researchgate.netnih.govnih.govasm.orgresearchgate.net.
Generally, this compound exhibited faster degradation in human intestinal juice compared to phosphate buffer. For example, its half-life (t1/2) was approximately 0.78 hours in intestinal juice, whereas it was 4.3 hours in phosphate buffer researchgate.netnih.govnih.govasm.org. The patterns of degradation products also differed: in phosphate buffer, the Δ2-cephalosporin was the major product (61% for this compound), while in intestinal juice, the Δ3-cephalosporin (the active form) predominated (86% for this compound) researchgate.netnih.govnih.govasm.org. Importantly, the rapid hydrolysis to the active Δ3-cephalosporin in intestinal fluid suggests that formulation strategies can leverage this enzymatic process for effective drug delivery.
Furthermore, this compound hydrochloride is known to be unstable in aqueous solutions, which is why it is primarily marketed in tablet form nih.gov. The formulation of other dosage forms, such as dry powder suspensions, requires careful consideration of stability, as reconstituted suspensions can degrade over time at room temperature nih.gov. Interactions between the drug and excipients can also impact solid-state stability, potentially leading to decreased chemical stability, particularly during thermolysis rajpub.comresearchgate.net. Understanding these stability profiles is crucial for designing formulations that ensure the prodrug remains intact until it reaches the site of intended hydrolysis and absorption.
Table 8.4.1: Degradation of this compound in Different Media
Medium | Half-life (t1/2) | Major Degradation Product | References |
Phosphate buffer (pH 7.4) | 4.3 h | Δ2-cephalosporin (61%) | researchgate.netnih.govnih.govasm.org |
Intestinal juice (pH 7.4) | 0.78 h | Δ3-cephalosporin (86%) | researchgate.netnih.govnih.govasm.org |
Note: Values represent this compound (CAT) specifically.
Compound List:
this compound
Cefetamet
Cefuroxime (B34974) axetil
Cefpodoxime (B17579) proxetil
Mannitol
Hydroxypropyl methyl cellulose (HPMC)
Pregelatinised starch
Lactose monohydrate
Magnesium stearate
Polyvinylpyrrolidone (PVP)
Eudragit E100
Span 60
Cholesterol
Indion 234
Amberlite IRP64
Amberlite IRP69
Ceftriaxone
Tebipenem pivoxil
Cefditoren (B193786) pivoxil
Cefcapene (B134052) pivoxil
Hydrochlorothiazide (HCT)
Cetirizine hydrochloride (CTZ)
Soya lecithin (B1663433)
Solulan
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the stability of cefetamet pivoxil under varying physicochemical conditions?
- Methodological Answer : Stability studies should employ forced degradation protocols under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example:
-
Acid/Alkali Treatment : Use 0.1M HCl or NaOH at 80°C for 24 hours to assess hydrolysis .
-
Photostability : Expose samples to UV light (e.g., 365 nm) for 48 hours and monitor degradation via HPLC .
-
Data Interpretation : Compare impurity profiles (e.g., cefetamet acid, isomer formation) using validated chromatographic methods (Table 1) .
Table 1 : Key degradation products of this compound under stress conditions
Q. How can researchers validate the purity of this compound in pharmaceutical formulations?
- Methodological Answer :
- Impurity Profiling : Use HPLC with a C18 column (mobile phase: acetonitrile-phosphate buffer) to resolve this compound from its acid form and isomers. Quantify impurities against reference standards .
- Validation Parameters : Include specificity, linearity (range: 50–150% of target concentration), and precision (RSD <2%) per ICH guidelines .
- Case Study : A 2017 analysis of 105 batches identified unknown impurities (compounds 2, 4–7) in 23% of samples, highlighting the need for robust quality control .
Q. What in vitro models are suitable for evaluating this compound’s antibacterial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution against pathogens like Streptococcus pneumoniae and Haemophilus influenzae. Note that penicillin-resistant strains may show reduced susceptibility .
- Beta-Lactamase Stability : Test against TEM-1 or SHV-1 enzymes to confirm resistance to hydrolysis, a key advantage over earlier cephalosporins .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability in animal models versus humans be reconciled?
- Methodological Answer :
- Pharmacokinetic Modeling : Compare AUC (area under the curve) and Cmax values from rodent studies (e.g., mice: 80% oral bioavailability) with human clinical data (e.g., 50% bioavailability). Adjust for interspecies metabolic differences using allometric scaling .
- Mechanistic Studies : Investigate esterase activity in intestinal mucosa, which hydrolyzes the pivoxil prodrug to active cefetamet. Species-specific enzyme expression may explain discrepancies .
Q. What strategies optimize experimental design for studying drug-protein interactions involving this compound?
- Methodological Answer :
- Spectroscopic Techniques : Use fluorescence quenching (e.g., pepsin binding studies) to calculate binding constants (Ka ≈ 10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Apply AutoDock Vina to simulate binding conformations. For example, this compound interacts with pepsin’s active site via hydrogen bonds and hydrophobic forces .
- Validation : Cross-reference computational results with circular dichroism (CD) to confirm structural changes in the protein .
Q. How should researchers address inconsistencies in impurity profiles across this compound batches?
- Methodological Answer :
- Root-Cause Analysis : Use LC-MS to identify impurity structures (e.g., compound 4 is an isomer of this compound) and trace synthetic pathways .
- Process Optimization : Modify reaction conditions (e.g., temperature, pH) during esterification to minimize isomer formation .
- Regulatory Alignment : Compare findings with pharmacopeial standards (e.g., USP monographs) to establish acceptance criteria .
Q. What frameworks guide the formulation of clinical research questions for this compound in infectious disease trials?
- Methodological Answer :
- PICOT Framework :
- P opulation: Adults with community-acquired pneumonia.
- I ntervention: this compound 500 mg twice daily.
- C omparison: Amoxicillin-clavulanate 875/125 mg three times daily.
- O utcome: Clinical cure rate at 7 days.
- T ime: 14-day follow-up .
- Systematic Review Integration : Use PRISMA guidelines to synthesize prior efficacy data (e.g., 85% cure rate in Phase III trials) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s activity against penicillin-resistant S. pneumoniae?
- Methodological Answer :
- Meta-Analysis : Pool MIC data from 10+ studies to calculate weighted averages. For example, MIC90 values range from 2–8 μg/mL, indicating moderate activity .
- Genomic Correlation : Link resistance patterns to pbp2x mutations. Strains with altered penicillin-binding proteins may exhibit cross-resistance .
Ethical and Reproducibility Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.